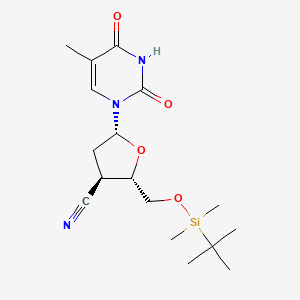
Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bu2MeSiCNddT is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bu2MeSiCNddT typically involves a series of well-defined chemical reactions. One common method includes the reaction of dibutylmethylsilane with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Bu2MeSiCNddT is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Bu2MeSiCNddT undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions
The reactions of Bu2MeSiCNddT are usually carried out under mild conditions to prevent decomposition. Solvents like dichloromethane or tetrahydrofuran are commonly used. The choice of reagent and conditions depends on the desired product and the specific reaction pathway.
Major Products
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation of Bu2MeSiCNddT can yield silanols, while reduction can produce silanes. Substitution reactions often result in the formation of new carbon-silicon bonds, leading to a variety of organosilicon compounds.
Scientific Research Applications
Bu2MeSiCNddT has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: Bu2MeSiCNddT is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which Bu2MeSiCNddT exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that Bu2MeSiCNddT can modulate enzyme activity and protein-protein interactions.
Comparison with Similar Compounds
Bu2MeSiCNddT is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Dibutylmethylsilane: Lacks the cyanogen group, making it less reactive.
Trimethylsilyl cyanide: More volatile and less stable than Bu2MeSiCNddT.
Tetramethylsilane: Commonly used as a reference compound in NMR spectroscopy but lacks the functional groups present in Bu2MeSiCNddT.
Bu2MeSiCNddT stands out due to its combination of stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
117174-39-7 |
|---|---|
Molecular Formula |
C17H27N3O4Si |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(2S,3R,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C17H27N3O4Si/c1-11-9-20(16(22)19-15(11)21)14-7-12(8-18)13(24-14)10-23-25(5,6)17(2,3)4/h9,12-14H,7,10H2,1-6H3,(H,19,21,22)/t12-,13-,14-/m1/s1 |
InChI Key |
ASRCITJDRZNWOT-MGPQQGTHSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)C#N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















